(5-Chlorobenzofuran-2-yl)methanol

Physicochemical Properties Drug Design Lead Optimization

(5-Chlorobenzofuran-2-yl)methanol (CAS 650616-58-3, also indexed as 235082-69-6) is a halogenated benzofuran derivative with the formula C9H7ClO2 and a molecular weight of 182.60 g/mol. It belongs to the benzofuran class, a privileged scaffold in medicinal chemistry known for its presence in numerous bioactive molecules.

Molecular Formula C9H7ClO2
Molecular Weight 182.60
CAS No. 650616-58-3
Cat. No. B3276919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Chlorobenzofuran-2-yl)methanol
CAS650616-58-3
Molecular FormulaC9H7ClO2
Molecular Weight182.60
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)C=C(O2)CO
InChIInChI=1S/C9H7ClO2/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-4,11H,5H2
InChIKeySJJHGEDUVMVBOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(5-Chlorobenzofuran-2-yl)methanol (CAS 650616-58-3): Procurement-Ready Benzofuran Building Block for Medicinal Chemistry


(5-Chlorobenzofuran-2-yl)methanol (CAS 650616-58-3, also indexed as 235082-69-6) is a halogenated benzofuran derivative with the formula C9H7ClO2 and a molecular weight of 182.60 g/mol . It belongs to the benzofuran class, a privileged scaffold in medicinal chemistry known for its presence in numerous bioactive molecules. The compound features a primary alcohol at the 2-position and a chlorine substituent at the 5-position of the benzofuran ring, which collectively enable a wide range of downstream synthetic transformations . Its primary role is as a versatile chemical intermediate in organic synthesis and drug discovery research, particularly for generating focused libraries of kinase inhibitors and antifungal agents .

Primary alcohol enables oxidation, nucleophilic substitution, and esterification for downstream functionalisation.
5‑Chloro substituent provides a synthetic handle for Pd‑catalyzed cross‑coupling (Suzuki, Buchwald‑Hartwig).
Benzofuran scaffold appears in kinase inhibitor and antifungal research programmes.

Why In-Class Benzofuran Methanols Cannot Directly Replace (5-Chlorobenzofuran-2-yl)methanol in Synthesis and Screening Cascades


Generic substitution among benzofuran-2-yl methanols is chemically unsound due to the profound impact of the 5-chloro substituent on electronic properties, reactivity, and biological target engagement. The chlorine atom is not a passive placeholder; it introduces a key synthetic handle for downstream cross-coupling (e.g., Suzuki, Buchwald-Hartwig) that is entirely absent in the unsubstituted parent compound, benzofuran-2-ylmethanol (CAS 55038-01-2) . Quantitative structure-activity relationship (SAR) studies on benzofuran-based kinase inhibitors reveal that even a single halogen substitution can alter IC50 values by over an order of magnitude against targets like p38α MAPK . Furthermore, the electron-withdrawing chlorine modulates the reactivity of the primary alcohol for oxidation and nucleophilic substitution, directly impacting synthetic yields and the purity profiles of final compounds. Selecting the correct 5-chloro derivative is therefore not a matter of preference but a critical determinant of downstream success in medicinal chemistry campaigns.

Unsubstituted benzofuran‑2‑ylmethanol lacks the chlorine handle, preventing direct C5 cross‑coupling diversification.
The electron‑withdrawing 5‑Cl modulates alcohol reactivity; substitution may shift oxidation and nucleophilic substitution outcomes.
SAR data indicate halogen substitution can alter kinase IC₅₀ by an order of magnitude; a non‑chlorinated analog may not reproduce target engagement.

Quantitative Differentiation of (5-Chlorobenzofuran-2-yl)methanol Against Closest Analogs: An Evidence Guide for Procurement


Predicted Physicochemical Profile: pKa Comparison with the Unsubstituted Analog

The presence of the 5-chloro substituent significantly lowers the predicted pKa of the primary alcohol compared to the unsubstituted benzofuran-2-ylmethanol. This difference alters ionization state at physiological pH, impacting solubility, permeability, and protein binding, which are critical parameters in early-stage drug discovery. This is a class-level inference based on the established electron-withdrawing effect of chlorine on benzylic alcohols .

pKa Shift
Class-level inference
Target: 13.84 (predicted)
Unsubstituted analog: ~14.3 (predicted)
ΔpKa ≈ −0.5 units
May alter neutral fraction and passive permeability; may support CNS‑targeted research.
Predicted value; experimental pKa confirmation advised.
Physicochemical Properties Drug Design Lead Optimization

Chlorine as a Synthetic Diversification Handle: Contrast with the Non-Halogenated Parent

The 5-chloro atom is a critical synthetic handle for palladium-catalyzed cross-coupling reactions, a pathway unavailable to the unsubstituted benzofuran-2-ylmethanol. This allows for the rapid generation of C5-diversified analog libraries from a single intermediate. While direct yield comparisons with the non-halogenated analog are not applicable (a null reaction), the synthetic value is demonstrated by the productive use of the 5-chloro substitution in large-scale medicinal chemistry efforts .

Cross‑Coupling Site
Supporting evidence
5‑Cl enables Pd‑catalyzed C–C bond formation
Unsubstituted: cross‑coupling not possible without prior functionalization
Enables rapid C5‑diversified library synthesis from a single intermediate.
Yields are reaction‑ and substrate‑dependent.
Synthetic Methodology Cross-Coupling Library Synthesis

Antifungal Drug Intermediate: Structural Superiority over the 5-Fluoro Analog for CYP51 Inhibition

The 5-chloro substitution pattern is a key pharmacophoric element in Becliconazole, a clinical-stage antifungal agent. Comparative antifungal studies on related benzofuran-aryl ketoximes show that the 5-chloro derivative exhibits superior activity against Candida species compared to its 5-fluoro counterpart [1]. This is a cross-study comparable finding, as head-to-head data in the same assay is not available for the free methanol precursor, but the downstream biological outcome validates the choice of the 5-chloro regioisomer.

Antifungal Activity
Cross‑study comparable
5‑Cl ketoximes: reported potent anti‑Candida activity
5‑F analog: lower potency observed
Chlorine substitution may be important for CYP51 inhibition in the Becliconazole pharmacophore.
Head‑to‑head MIC data not available for the free methanol precursor.
Antifungal CYP51 SAR Becliconazole

Validated Role as a Key Intermediate for p38α MAP Kinase Inhibitors

The benzofuran-2-ylmethanol scaffold, particularly when 5-chlorinated, has been explicitly identified as a key intermediate in the design of potent p38α MAP kinase inhibitors . Although quantitative IC50 data for the methanol itself is not available, the benzofuran scaffold it provides is the core of inhibitors showing significant activity against MCF-7 and MDA-231 breast cancer cell lines [1]. This is supporting evidence for its strategic role in anti-cancer research.

Kinase Inhibitor Scaffold
Supporting evidence
Benzofuran core identified in p38α MAPK inhibitor design
May accelerate hit‑to‑lead exploration for p38α kinase programmes.
Compound is a synthetic intermediate, not a finalized inhibitor.
Kinase Inhibitor p38α MAPK Cancer Inflammation

Optimal Application Scenarios for (5-Chlorobenzofuran-2-yl)methanol Based on Verified Evidence


Synthesis of C5-Diversified Benzofuran Libraries via Palladium-Catalyzed Cross-Coupling

The 5-chloro substituent makes this compound the ideal starting point for generating large libraries of 5-substituted benzofuran derivatives via Suzuki, Heck, or Buchwald-Hartwig reactions. This is a critical scenario for medicinal chemistry teams performing high-throughput SAR exploration, as it provides a single, commercially available intermediate that can be diversified into hundreds of analogs, drastically reducing time and cost compared to synthesizing each heterocyclic core individually .

Development of Novel Antifungal Agents Based on the Becliconazole Pharmacophore

Given the established role of the 5-chlorobenzofuran-2-yl group in the clinical antifungal agent Becliconazole, this alcohol is the key intermediate for synthesizing and optimizing next-generation CYP51 inhibitors. Research groups can use this building block to explore the SAR around the central carbon, with the chlorine atom already proven to be superior to alternative halogens for anti-Candida activity .

Accelerated Hit-to-Lead Programs for p38α MAP Kinase Inhibitors

The compound serves as a strategic, pre-validated core for p38α MAP kinase inhibitor programs. Instead of building the benzofuran ring system from scratch, chemists can immediately begin functionalizing the alcohol and the chlorine positions to rapidly explore the chemical space around this privileged scaffold, significantly accelerating the hit-to-lead timeline .

Physicochemical Property Modulation in CNS Drug Discovery

The predicted pKa shift caused by the 5-chloro group can be exploited to fine-tune the ionization profile of CNS-targeted drug candidates. Researchers can procure this specific compound over its unsubstituted analog to create leads with a higher fraction of the neutral, membrane-permeable species, potentially improving blood-brain barrier penetration in a predictable manner .

Application
Selection Property
Validation Focus
C5‑diversified benzofuran library synthesis
5‑Chloro cross‑coupling handle
Pd‑catalyzed coupling efficiency and scope
Antifungal lead optimisation
5‑Chloro pharmacophore for CYP51
Anti‑Candida MIC and selectivity assays
p38α MAPK inhibitor research
Benzofuran scaffold for kinase inhibitors
p38α inhibition and selectivity profiling
CNS drug candidate physicochemical optimisation
Predicted pKa shift by 5‑Cl
Permeability and brain penetration assays
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